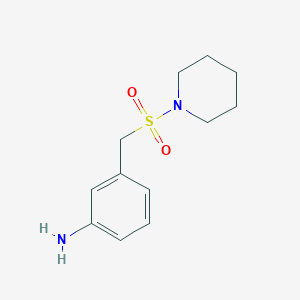

3-((Piperidin-1-ylsulfonyl)methyl)aniline

Description

Structural Classification and Chemical Context within Sulfonamide Compounds

3-((Piperidin-1-ylsulfonyl)methyl)aniline is unequivocally classified as a sulfonamide. This designation is due to the presence of a sulfonyl group (-SO2-) bonded to the nitrogen atom of a piperidine (B6355638) ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. nih.govmdpi.comresearchgate.net The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is also a prevalent scaffold in drug design, often contributing to improved pharmacokinetic properties. nih.gov

Overview of Academic Research Significance and Interdisciplinary Relevance

While specific academic studies focusing solely on this compound are not readily found in the public domain, the significance of its structural components is well-documented, pointing to its potential interdisciplinary relevance.

Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore, and its derivatives have been explored for a vast range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.govmdpi.com The incorporation of a piperidine ring is a common strategy in drug discovery to enhance potency and selectivity. nih.gov Therefore, it is plausible that this compound could be a subject of interest in proprietary drug discovery programs as an intermediate or a final compound. Research on related sulfonamides containing piperidine moieties has shown promising results, for instance, as carbonic anhydrase inhibitors.

Synthetic Chemistry: The compound serves as a versatile building block in organic synthesis. The aniline (B41778) amine group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of more complex molecules. The piperidine ring also offers sites for chemical modification.

Materials Science: Aromatic amines and their derivatives are often used in the development of polymers and other functional materials. The presence of both an aromatic amine and a heterocyclic sulfonamide in this compound suggests potential applications in this field, although no specific research has been published to date.

Below is a table summarizing the basic properties of the compound.

| Property | Value |

| CAS Number | 1094912-73-8 |

| Molecular Formula | C12H18N2O2S |

| Molecular Weight | 254.35 g/mol |

Due to the limited availability of specific experimental data for this compound in the public scientific literature, a more detailed analysis of its research findings is not possible at this time. The information presented is based on the well-established chemical principles and the known roles of its constituent functional groups in broader scientific research.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-1-ylsulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-12-6-4-5-11(9-12)10-17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNZTYNARANKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for the 3-((Piperidin-1-ylsulfonyl)methyl)aniline Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is at the sulfonamide bond (S-N), which simplifies the molecule into two primary synthons: a piperidine (B6355638) unit and a (3-aminophenyl)methanesulfonyl chloride equivalent. This approach is advantageous as it relies on the well-established and generally high-yielding reaction between sulfonyl chlorides and amines.

An alternative disconnection can be envisioned at the C-S bond of the methyl bridge, breaking it down to a 3-aminobenzyl halide and a piperidine-1-sulfinate. However, the formation of C-S bonds through this route can sometimes be more challenging and may offer less regiochemical control compared to the sulfonamide formation strategy.

A third approach involves disconnecting the C-C bond between the aromatic ring and the methyl bridge. This would lead to a 3-aminophenyl precursor and a piperidin-1-ylmethanesulfonyl synthon. This strategy is generally less common due to the complexities of forming a carbon-carbon bond at this position under mild conditions.

Considering these possibilities, the disconnection at the sulfonamide linkage presents the most direct and efficient synthetic route, leveraging readily available starting materials and robust reaction chemistry.

Key Synthetic Pathways for the Sulfonylmethyl Aniline (B41778) Moiety

The construction of the sulfonylmethyl aniline moiety is central to the synthesis of the target compound. This involves the sequential or convergent formation of the key structural components.

Formation of the Sulfonamide Linkage

The formation of the sulfonamide bond is a cornerstone of this synthetic strategy. This transformation is most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine. cbijournal.comnih.govwikipedia.org In the context of synthesizing this compound, this involves the reaction of a (3-aminophenyl)methanesulfonyl chloride precursor with piperidine. bldpharm.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being frequently employed to ensure the solubility of the reactants and to prevent unwanted side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| Sulfonyl Chloride | Primary/Secondary Amine | Triethylamine | Dichloromethane | High |

| Sulfonyl Chloride | Primary/Secondary Amine | Pyridine | Tetrahydrofuran | Good to High |

Introduction of the Piperidine Ring System

The piperidine ring system is introduced via the sulfonamide bond formation as described above. Piperidine, a cyclic secondary amine, readily reacts with sulfonyl chlorides to form the corresponding sulfonamide. researchgate.net The reaction conditions are generally mild, and the high nucleophilicity of piperidine ensures an efficient conversion.

Recent advancements in synthetic methodology have also explored alternative routes, such as palladium-catalyzed sulfonamide metathesis, which could potentially be adapted for the introduction of the piperidine moiety. acs.org

Strategies for Methyl Bridge Formation

The methylene (B1212753) (-CH2-) bridge connecting the sulfonyl group to the aniline ring is a key structural feature. A common strategy to install this bridge is to start with a precursor that already contains the benzylsulfur linkage. For instance, (3-nitrophenyl)methanethiol could be oxidized to the corresponding sulfonyl chloride. Subsequent reaction with piperidine and reduction of the nitro group would yield the final product.

Another approach involves the direct C-H sulfonylation of a toluene (B28343) derivative. oup.com While this offers an atom-economical pathway, achieving regioselectivity on a substituted toluene ring can be challenging.

A plausible and direct precursor is (3-aminophenyl)methanesulfonyl chloride. bldpharm.com This intermediate already possesses the required methyl bridge and the aniline moiety (albeit in a protected or precursor form, such as a nitro group, which is later reduced). The synthesis of such benzylsulfonyl chlorides can be achieved from the corresponding benzyl (B1604629) halides through reaction with a sulfite (B76179) salt followed by chlorination.

Orthogonal Protection and Deprotection Strategies

Given the presence of a reactive primary amine on the aniline ring, a protection strategy is essential to prevent undesired side reactions, particularly during the formation of the sulfonamide. utdallas.edu The amino group of the aniline is a potent nucleophile and can compete with piperidine in the reaction with the sulfonyl chloride. utdallas.edu

An effective protecting group must be stable under the conditions of sulfonamide formation and selectively removable afterward. The acetyl group is a common choice for protecting anilines. nih.gov It can be introduced by reacting the aniline with acetic anhydride (B1165640) and can be removed under acidic or basic conditions.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Acetyl (Ac) | Acetic Anhydride | Acidic or Basic Hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl (Z/Cbz) | Benzyl Chloroformate | Hydrogenolysis |

Advanced Derivatization and Functionalization Approaches

Once the core scaffold of this compound is synthesized, further derivatization can be explored to generate a library of related compounds. The aniline moiety is a prime site for functionalization. The primary amine can be acylated, alkylated, or used in C-N cross-coupling reactions to introduce a wide range of substituents.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The piperidine ring also offers opportunities for modification, though this is generally less common. These advanced derivatization strategies allow for the systematic exploration of the chemical space around the parent molecule.

Chemical Transformations at the Aniline Nitrogen

The primary amino group on the aniline moiety is a versatile site for a variety of chemical transformations. nbinno.com Its reactivity is fundamental to creating a wide range of derivatives. Standard reactions for primary aromatic amines can be readily applied, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional groups.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. Controlling the degree of alkylation can be challenging, but this method allows for the synthesis of secondary and tertiary aniline derivatives.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups, including halides, hydroxyls, and nitriles, through Sandmeyer-type reactions.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a reaction analogous to the formation of the parent compound's piperidinylsulfonyl group.

The electronic nature of the substituent at the meta position—in this case, the (piperidin-1-ylsulfonyl)methyl group—influences the basicity of the aniline nitrogen. While it has a less direct resonance effect than ortho or para substituents, its inductive effect can modulate the nucleophilicity of the amino group. gauthmath.com

Modifications and Substitutions on the Piperidine Ring

The piperidine ring offers another site for structural modification, which can be achieved either by starting with a pre-functionalized piperidine precursor or by modifying the piperidine ring in the final molecule. Synthetic strategies include:

Use of Substituted Piperidines: The synthesis can commence with a piperidine ring that already bears the desired substituents at positions 2, 3, or 4. For instance, using 3-methylpiperidine (B147322) in the initial sulfonylation step would yield a corresponding methyl-substituted analog. nih.govresearchgate.net

Hydrogenation of Pyridine Precursors: A common and powerful method for synthesizing substituted piperidines is the hydrogenation of corresponding pyridine derivatives. nih.gov This allows for the introduction of substituents onto the aromatic pyridine ring using well-established aromatic chemistry, followed by reduction to the saturated piperidine heterocycle.

Annulation Strategies: Various annulation reactions, such as [5+1] annulations, can be employed to construct the piperidine ring from acyclic precursors, enabling the stereoselective synthesis of complex piperidine derivatives. nih.gov

Functionalization of an existing piperidine ring within the target molecule is more challenging due to the saturated nature of the ring but can be achieved through methods like C-H activation, although this often requires specialized catalysts and conditions.

Reactivity and Derivatization of the Sulfonylmethyl Linker

The sulfonylmethyl linker (-SO₂-CH₂-) is generally robust and chemically stable. The sulfonamide bond (SO₂-N) is resistant to hydrolysis under most conditions. However, the methylene group (CH₂) adjacent to the sulfonyl group exhibits some reactivity.

The protons on this methylene group are weakly acidic due to the electron-withdrawing nature of the sulfonyl group. Under the influence of a strong base, this position can be deprotonated to form a carbanion. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the methyl linker, providing a direct route to derivatization.

Furthermore, reports of sulfonyl group migrations in related systems suggest that under specific thermal or catalytic conditions, rearrangements involving the sulfonyl group could occur, although these are typically considered unusual transformations. rsc.org

Mechanistic Investigations of Key Synthetic Reactions

The core synthesis of this compound likely involves the formation of a sulfonamide bond and a C-N bond to link the aniline and piperidine moieties via the sulfonylmethyl bridge. A key step in many sulfonamide syntheses is the reaction between a sulfonyl chloride and an amine.

The mechanism for the reaction of a sulfonyl chloride (R-SO₂Cl) with an amine (R'-NH₂) proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion. The reaction is generally facilitated by a base to neutralize the hydrochloric acid byproduct.

In the context of chiral sulfonimidamides, which are analogs of sulfonamides, mechanistic studies have shown that the reaction can proceed via an Sₙ2-like transition state at the sulfur atom. wur.nl For instance, the reaction of sulfonimidoyl fluorides with anilines, activated by a Lewis acid like Ca(NTf₂)₂, proceeds with an inversion of the stereochemistry at the sulfur center. wur.nl This involves coordination of the sulfonyl group to the Lewis acid, which activates the sulfur atom for nucleophilic attack by the aniline and facilitates the departure of the fluoride (B91410) leaving group. wur.nl A similar mechanistic principle can be applied to the formation of the sulfonamide bond in the target molecule.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and purity while minimizing side reactions. beilstein-journals.org Key factors for optimization include the choice of solvent, base, temperature, and reactant concentration.

For the crucial sulfonamide formation step, a systematic approach to optimization might involve screening different conditions, as hypothetically illustrated in the table below. The goal is to find a balance where the reaction proceeds to completion efficiently without significant degradation or byproduct formation. researchgate.netnih.gov

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | DCM | 25 | 12 | 65 |

| 2 | Triethylamine | DCM | 25 | 8 | 78 |

| 3 | Triethylamine | THF | 25 | 8 | 82 |

| 4 | Triethylamine | THF | 50 | 4 | 85 |

| 5 | DIPEA | Acetonitrile | 50 | 4 | 91 |

This table presents hypothetical data for illustrative purposes.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. researchgate.net The synthesis of sulfonamides and aniline derivatives can be made more environmentally friendly by adopting several strategies.

Green Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane (DCM). Replacing these with more benign alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water can significantly reduce the environmental impact. researchgate.netrsc.org Unprecedented syntheses of sulfonamides have been developed using water as the sole solvent. researchgate.net

Catalyst-Free and Metal-Free Methods: Developing reactions that proceed without a catalyst or that avoid the use of heavy metals is a core goal of green chemistry. nih.gov For example, solvent-free mechanochemical approaches, which involve reactions in a ball mill, have been demonstrated for the synthesis of sulfonamides from disulfides and amines, offering a cost-effective and environmentally friendly route. rsc.org

Alternative Reagents: The classic synthesis of sulfonamides from sulfonyl chlorides can be problematic due to the reactivity and instability of the sulfonyl chloride intermediate. Alternative, more stable sulfur sources like sodium sulfinate can be used. researchgate.net

Biocatalysis: For the aniline portion of the molecule, which is often derived from the reduction of a corresponding nitroaromatic compound, biocatalysis offers a green alternative to traditional metal-catalyzed hydrogenation. acs.org Immobilized nitroreductase enzymes can efficiently convert nitroaromatics to anilines in aqueous media under mild conditions, reducing reliance on precious metals and harsh reagents. acs.org Furthermore, innovative approaches using industrial fermentation to produce bio-based aniline derivatives from biomass are being developed to decarbonize the chemical industry. einpresswire.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more efficient, less hazardous, and more sustainable.

In-depth Spectroscopic and Structural Analysis of this compound

Detailed structural and spectroscopic data for the specific chemical compound this compound are not extensively available in the current body of published scientific literature. As a result, a comprehensive, data-rich article based on experimental research findings for this exact molecule cannot be fully compiled at this time.

While commercial suppliers list "this compound" and related derivatives, indicating its synthesis and availability, dedicated studies detailing its complete spectroscopic and crystallographic characterization are not readily accessible. Such an analysis would typically be found in chemical research articles focusing on the synthesis of new compounds or in broader studies exploring structure-activity relationships of related molecules.

For a complete and accurate analysis as outlined, experimental data from the following techniques would be required:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including detailed ¹H and ¹³C NMR spectra to map the proton and carbon environments, and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish connectivity and spatial relationships within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy to identify and characterize the functional groups present, such as the N-H stretches of the aniline, C-H stretches of the aromatic and piperidine rings, and the characteristic S=O stretches of the sulfonamide.

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and to analyze its fragmentation patterns, which provides valuable information about the compound's structure and stability.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a study on a similar compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, exists, providing a basis for comparison, it is not a direct analysis of the requested molecule. eurjchem.com

Without access to this specific experimental data for this compound, any attempt to generate the requested detailed article would be speculative and not grounded in established research findings. A theoretical analysis based on the known spectroscopic properties of its constituent parts—the 3-aminobenzyl group and the piperidin-1-ylsulfonyl group—could be performed, but this would not constitute a report of "detailed research findings" as per the instructions.

Further research and publication of the spectroscopic and structural data for this compound are needed to enable the creation of a comprehensive and scientifically accurate article as outlined.

Advanced Spectroscopic and Structural Elucidation

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination (if chiral centers are introduced)

The parent compound, 3-((Piperidin-1-ylsulfonyl)methyl)aniline, is an achiral molecule and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, the introduction of chiral centers into this scaffold would necessitate methods for the determination of the absolute stereochemistry of the resulting enantiomers. Chiroptical spectroscopy is a powerful, non-destructive technique for this purpose.

The introduction of chirality can be envisioned through several synthetic modifications. For instance, substitution on the piperidine (B6355638) ring could create one or more stereogenic carbon centers. Alternatively, the synthesis of axially chiral derivatives, a concept that has been explored for other sulfonamides, could lead to stable atropisomers. Furthermore, modification of the aniline (B41778) ring or the methyl linker could also introduce stereocenters. Should a chiral derivative of this compound be synthesized, chiroptical techniques would be indispensable for its stereochemical characterization.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For a pair of enantiomers, the ECD spectra are mirror images of each other. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be unambiguously assigned.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the vibrational modes of a chiral molecule and provides detailed information about its solution-phase conformation and absolute configuration. Similar to ECD, the comparison of experimental and theoretical VCD spectra allows for the determination of absolute stereochemistry.

Hypothetical ECD Data for a Chiral Derivative

To illustrate the application of ECD, consider a hypothetical chiral derivative, (R)-3-((2-methylpiperidin-1-yl)sulfonyl)methyl)aniline. The table below presents plausible ECD data that could be obtained for such a compound, based on typical electronic transitions for aromatic and sulfonamide chromophores.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 210 | +15,000 |

| 235 | -8,000 |

| 270 | +3,000 |

| 295 | -500 |

This is a hypothetical data table for illustrative purposes.

In a typical workflow for absolute stereochemistry determination, the experimental ECD spectrum of the synthesized chiral derivative would be recorded. Concurrently, quantum chemical calculations would be performed to predict the ECD spectra for both the (R) and (S) enantiomers. A direct comparison between the experimental and calculated spectra would then allow for the confident assignment of the absolute configuration of the synthesized molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into electronic structure, geometry, and spectroscopic properties.

This subsection would typically present an analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. The distribution of these orbitals would reveal the electron-donating and electron-accepting regions of 3-((Piperidin-1-ylsulfonyl)methyl)aniline.

Data Table: Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Geometric optimization calculations would be performed to determine the most stable three-dimensional structure of the molecule. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. A conformational landscape map would further explore other stable or low-energy conformers, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Data Table: Optimized Geometric Parameters (Hypothetical)

| Bond/Angle | Value |

|---|---|

| C-S Bond Length (Å) | Data not available |

| S-N Bond Length (Å) | Data not available |

Theoretical calculations can predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting and validating experimental findings, aiding in the structural confirmation of the synthesized compound. A comparison between theoretical and experimental data provides a robust verification of the molecule's structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations would reveal the conformational flexibility of the piperidine (B6355638) ring, the aniline (B41778) group, and the sulfonylmethyl linker in an aqueous or other solvent environment. Understanding how the molecule interacts with solvent molecules is key to predicting its solubility and behavior in biological systems.

Molecular Docking Studies for Profiling Molecular Interactions with Receptors or Enzymes (Focus on binding modes and chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to investigate its potential binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This would involve identifying key chemical interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Data Table: Molecular Docking Results (Hypothetical Target)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Structure-Activity Relationship (SAR) Studies through Computational Modeling (Focus on identifying key chemical features influencing molecular interactions)

Computational SAR studies would aim to identify the key chemical features of this compound that are crucial for its biological activity. By systematically modifying different parts of the molecule (e.g., the substitution pattern on the aniline ring, the nature of the cyclic amine) and calculating the effect on binding affinity or other properties, researchers can build a model that relates the chemical structure to its activity. This information is vital for the rational design of more potent and selective analogs.

In Silico Prediction of Molecular Descriptors

Computational, or in silico, methods are pivotal in modern drug discovery and chemical research, offering rapid and cost-effective means to predict the physicochemical properties of molecules. These predictions help in assessing a compound's potential druglikeness and pharmacokinetic profile. For this compound, several key molecular descriptors have been calculated using computational tools to forecast its behavior in a biological system.

Detailed analysis of the compound's structure allows for the prediction of descriptors that are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. These descriptors include the topological polar surface area (TPSA), the number of rotatable bonds, and the count of hydrogen bond donors and acceptors.

The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration.

The number of rotatable bonds is a measure of the molecule's conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability.

Hydrogen bond donors and acceptors are fundamental to the molecular interactions between a ligand and its biological target. The number of hydrogen bond donors is the count of hydrogens attached to electronegative atoms (like oxygen and nitrogen), while the number of hydrogen bond acceptors is the count of electronegative atoms with lone pairs of electrons.

The predicted molecular descriptors for this compound are summarized in the interactive data table below.

Interactive Data Table: Predicted Molecular Descriptors

| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Influences cell permeability and oral bioavailability. |

| Number of Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule. |

| Hydrogen Bond Donors | 1 | Represents the potential to donate a hydrogen atom in a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | Represents the potential to accept a hydrogen atom in a hydrogen bond. |

These in silico predictions provide a foundational understanding of the molecular characteristics of this compound, guiding further experimental studies and potential applications in medicinal chemistry.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 3-((Piperidin-1-ylsulfonyl)methyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr). This is primarily due to the strong electron-donating nature of the amino (-NH₂) group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the amino group is a powerful ortho-, para-director. In contrast, the -(CH₂)SO₂-piperidine substituent at the meta position has a deactivating, meta-directing influence on the ring. In any competitive substitution reaction, the directing effect of the highly activating amino group will dominate.

Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the amino group (positions 2, 4, and 6). Position 4 is blocked by the existing substituent, so substitution is expected to occur at the two equivalent ortho positions (2 and 6).

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine water at room temperature would likely lead to the formation of a polybrominated product, such as 2,6-dibromo-3-((piperidin-1-ylsulfonyl)methyl)aniline, due to the high activation of the ring.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions can protonate the amino group to form an anilinium ion. This protonated group is deactivating and meta-directing, leading to a mixture of products, including a significant amount of the meta-nitro isomer.

Sulfonation: Treatment with fuming sulfuric acid results in the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form the corresponding sulfonic acid, predominantly at the para position relative to the amino group, which is sterically hindered in this molecule, suggesting ortho-sulfonation is more likely.

| Substituent on Aniline Ring | Electronic Effect | Directing Influence |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -(CH₂)SO₂-piperidine | Deactivating | Meta |

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

Tertiary sulfonamides are generally considered robust and chemically inert functional groups, often representing the final product in a synthetic sequence. acs.org However, recent advancements in synthetic methodology have established pathways for their activation to undergo nucleophilic substitution.

One such method involves the activation of tertiary sulfonamides using a combination of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH). This mixture generates a highly electrophilic sulfonamide salt in situ. This activated intermediate can then be attacked by various nucleophiles, such as alcohols, to form sulfonate esters under mild, transition-metal-free conditions. acs.org This process effectively transforms the typically unreactive tertiary sulfonamide into a versatile synthetic handle. acs.org

Another novel transformation is the nucleophilic substitution at the nitrogen atom of arylsulfonamides using phosphide anions. acs.org This reaction allows for the cleavage of the N-S bond and the formation of valuable phosphamides or the deprotection of the amine. acs.org Density functional theory (DFT) calculations have supported a mechanism where the coordination of a lithium cation to the nitrogen and oxygen atoms of the sulfonamide facilitates the elimination of a sulfinate leaving group. acs.org While these methods have not been specifically applied to this compound, they represent mechanistically studied pathways that the sulfonamide moiety within the molecule could potentially undergo.

| Reaction Type | Activating Agents | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Intermolecular Sₙ2 at Sulfur | TCCA/TfOH | Alcohols | Sulfonate Esters | acs.org |

| Intermolecular Sₙ2 at Nitrogen | None (Phosphide Anion) | Phosphide Anions | Phosphamides, Amines | acs.org |

Oxidation and Reduction Pathways of Relevant Functional Groups

The functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions. The aniline moiety is the most susceptible to oxidation. Single-electron oxidation, which can occur photochemically or through chemical oxidants, generates an aniline radical cation. nih.gov This highly reactive intermediate can undergo further reactions, including intramolecular nucleophilic attack, as discussed in the following section. nih.gov

The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore resistant to further oxidation under standard conditions. The piperidine (B6355638) ring can be oxidized, but this typically requires harsher conditions than the oxidation of the aniline ring.

Regarding reduction, the molecule lacks easily reducible functional groups. The aromatic ring could be reduced under high pressure hydrogenation with specific catalysts, but this is an extreme condition. If a nitro group were introduced onto the ring via an electrophilic nitration reaction, it could be readily reduced to the corresponding amino group using reagents like tin or iron in acidic media. The sulfonamide group itself is generally stable to most reducing agents, although cleavage can be achieved under specific, harsh reductive conditions. youtube.com

Cyclization and Rearrangement Reactions Involving the Compound

The structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions, particularly upon activation of one of its functional groups.

Cyclization: Acid-catalyzed cyclization is a known pathway for appropriately structured sulfonamides, such as homoallylic sulfonamides, which can cyclize to form pyrrolidines. researchgate.net For the title compound, a potential cyclization could be envisioned if the aniline nitrogen were to act as a nucleophile, although this would require activation of the methylene (B1212753) group or another part of the side chain, a process that is not straightforward.

Rearrangement: A more plausible pathway involves rearrangement following oxidation. As mentioned, single-electron oxidation of the aniline moiety generates an aniline radical cation. nih.gov For some sulfonamide antibiotics, this intermediate has been shown to undergo an intramolecular aromatic nucleophilic substitution. nih.gov In this process, a nucleophilic atom from the sulfonamide side chain attacks the para-position of the oxidized aniline ring, leading to a rearranged molecular skeleton and often extrusion of sulfur dioxide. nih.gov This mechanistic pathway highlights a potential for significant structural rearrangement of this compound under oxidative conditions.

Other known rearrangements in related systems include the thermal rearrangement of N-aryl sulfamates to para-sulfonyl anilines, demonstrating the potential for migration of the sulfonyl group from nitrogen to the aromatic ring. nih.govchemrxiv.org

Catalytic Transformations and Ligand Design Principles

The sulfonamide functional group is a cornerstone in modern catalysis and ligand design, suggesting a significant potential for this compound in these areas.

Catalytic Transformations: The N-S bond in sulfonamides can be a target for catalytic functionalization. For example, nickel-catalyzed cross-coupling reactions have been developed for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Furthermore, photocatalysis offers a mild and efficient way to activate sulfonamides. Through energy transfer or the generation of sulfonyl radical intermediates, photocatalytic methods can be used for a variety of transformations, including the formation of sulfones and other derivatives. acs.orgnih.gov These catalytic strategies could potentially be applied to modify the sulfonamide portion of the target molecule.

Ligand Design: Sulfonamides are highly effective ligands in coordination chemistry. sjp.ac.lk The deprotonated sulfonamide nitrogen is an excellent coordination site for a wide range of metal ions, including transition metals like copper, nickel, and ruthenium. sjp.ac.lkmdpi.comekb.eg The resulting metal complexes often exhibit enhanced biological or catalytic properties compared to the free ligand. sjp.ac.lk In this compound, there are multiple potential coordination sites:

The deprotonated sulfonamide nitrogen.

The lone pair on the piperidine nitrogen.

The amino group on the aniline ring.

This multidentate character makes it a candidate for designing ligands that can form stable chelate complexes with metal centers. Such complexes have applications ranging from medicinal chemistry, where they can act as therapeutic agents, to materials science and catalysis. mdpi.comtandfonline.com

| Metal Center | Ligand Type | Application/Property | Reference |

|---|---|---|---|

| Manganese(II) | Sulfonamide-derived saccharin | Anticancer activity | mdpi.com |

| Rhenium(I) | Biphenyl/Naphthalene Sulfonamide | Anticancer activity | mdpi.com |

| Nickel(II) | Schiff base sulfonamide | Antibacterial activity | researchgate.net |

| Copper(II) | Sulfonamide-derived | Catalysis (N-arylation) | ekb.eg |

Advanced Applications in Chemical Research

Utility as a Molecular Scaffold for Designing Novel Chemical Entities in Organic Synthesis

The structure of 3-((Piperidin-1-ylsulfonyl)methyl)aniline is well-suited for use as a molecular scaffold in the synthesis of novel chemical entities. A scaffold in organic synthesis provides a core structure upon which further chemical complexity can be built. The sulfonamide motif is a key functional group in medicinal chemistry and organic synthesis, often utilized as an activating group, protecting group, or as a stable molecular backbone. researchgate.net

The primary amino group on the aniline (B41778) ring is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents. This functional group serves as a key anchoring point for building larger, more complex molecules. For instance, the aniline moiety can be derivatized to create libraries of compounds for screening in drug discovery programs. The piperidine (B6355638) ring also offers sites for modification, although it is generally more chemically robust.

Role as a Chemical Probe for Mechanistic Studies in Molecular Recognition and Enzyme Activity

While direct studies of this compound as a chemical probe are not extensively documented, its structural features suggest potential in this area. Chemical probes are small molecules used to study biological processes, such as enzyme activity or molecular recognition events. The sulfonamide group is a well-known pharmacophore that can mimic the transition state of peptide hydrolysis, making it a common feature in enzyme inhibitors. nih.govnih.gov

Derivatives of this compound could be designed to act as probes for enzymes that recognize aniline or sulfonamide moieties. For example, by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the aniline nitrogen, the molecule could be used to track binding events or to identify protein targets. The piperidine group can influence the molecule's solubility and spatial orientation, which are critical factors for effective binding to a biological target.

The aniline sulfonamide core is found in various biologically active molecules, including inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). google.com By systematically modifying the structure of this compound, researchers could develop selective probes to investigate the structure-activity relationships of such enzymes, contributing to a deeper understanding of their mechanisms.

Applications in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. Crystal engineering, a sub-discipline, uses these principles to design and synthesize crystalline solids with desired properties. nih.gov The structure of this compound contains multiple sites for hydrogen bonding, making it an excellent candidate for applications in this domain.

The key functional groups for forming predictable intermolecular interactions are the N-H bonds of the aniline's amino group (hydrogen bond donors) and the oxygen atoms of the sulfonyl group (hydrogen bond acceptors). These groups can participate in robust and directional hydrogen bonds, leading to the formation of predictable patterns, or "supramolecular synthons". nih.gov

Detailed crystallographic studies on the closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, have provided significant insight into the potential supramolecular behavior of this class of molecules. In the crystal structure of this analog, a pair of strong N-H···O hydrogen bonds leads to the formation of continuous two-dimensional sheets with distinct ring motifs. asianpubs.org The crystal packing is further stabilized by weaker C-H···π interactions, creating a three-dimensional network. asianpubs.org It is highly probable that this compound would exhibit similar self-assembly behavior, forming well-defined hydrogen-bonded networks. This predictable self-assembly is crucial for the rational design of crystalline materials with specific architectures and properties.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| Aniline N-H | Sulfonyl O | Strong Hydrogen Bond | Dimer, Chain, or Sheet Formation |

| Aromatic C-H | Sulfonyl O | Weak Hydrogen Bond | Network Stabilization |

| Aliphatic C-H | Aniline N | Weak Hydrogen Bond | Packing Stabilization |

Potential Applications in Material Science

The ability of this compound to serve as a versatile building block extends to the field of material science. Its bifunctional nature, with a reactive amine group and a stable sulfonamide-piperidine tail, makes it a suitable monomer for the synthesis of functional polymers and smart materials.

The aniline moiety can be polymerized through chemical or electrochemical methods to form polyaniline derivatives. Polyaniline is a well-known conducting polymer with applications in sensors, antistatic coatings, and electrochromic devices. Incorporating the bulky and flexible piperidinylsulfonylmethyl side group could significantly modify the properties of the resulting polymer, such as its solubility, processability, and charge transport characteristics. Sulfonamide-functional polymers have been synthesized using techniques like RAFT polymerization, opening avenues for creating well-defined block copolymers with pH-responsive properties. rsc.org

Furthermore, the sulfonamide group itself can be incorporated into polymer backbones to create materials with specific functionalities. For example, sulfonated polymers are widely used as ion-exchange membranes in fuel cells. While the sulfonamide in the title compound is N-substituted, its presence could still impart useful properties, such as improved thermal stability or specific binding capabilities. Materials containing sulfonamide groups are also being explored as binders for organic lithium-ion batteries. researchgate.net The incorporation of this compound into polymer structures could lead to the development of novel "smart" materials that respond to external stimuli like pH or the presence of specific analytes.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline |

Conclusion and Future Research Directions

Synthesis of Novel Derivatives with Tailored Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3-((Piperidin-1-ylsulfonyl)methyl)aniline to modulate its physicochemical and potential biological properties. The core structure offers multiple points for chemical modification, including the aniline (B41778) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge.

Future synthetic strategies could involve:

Aniline Ring Functionalization: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring could significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. Methods such as electrophilic aromatic substitution or cross-coupling reactions could be employed.

Piperidine Ring Modification: The synthesis could be adapted to incorporate substituted piperidine rings. For instance, alkyl or aryl groups could be introduced at various positions on the piperidine ring to explore steric effects on molecular conformation and interactions with biological targets. nih.gov

Scaffold Hopping: Replacing the piperidine ring with other cyclic amines, such as morpholine (B109124) or piperazine, could lead to derivatives with distinct solubility and hydrogen bonding capabilities.

These synthetic efforts would aim to create a library of compounds with tailored properties, potentially for applications in medicinal chemistry or materials science. A systematic approach, as outlined in the table below, could guide the synthesis of a focused library of derivatives.

| Modification Site | Proposed Substituents (R) | Synthetic Approach | Tailored Property Goal |

| Aniline (para-position) | -OCH₃, -Cl, -CF₃, -NO₂ | Electrophilic Aromatic Substitution | Modulate electronic properties and pKa |

| Piperidine (4-position) | -CH₃, -Ph, -OH, -CO₂Et | Use of substituted piperidine precursors | Enhance lipophilicity or introduce new interaction points |

| Methylene Bridge | Substitution with longer alkyl chains | Multi-step synthesis from precursors | Alter spatial orientation and flexibility |

This table presents hypothetical data for future research directions.

Exploration of Advanced Computational Methodologies

Concurrent with synthetic efforts, the application of advanced computational chemistry is crucial for predicting molecular properties and guiding the design of new derivatives. researchgate.net In silico studies can provide deep insights into the structure-property relationships of this compound and its analogues, saving significant time and resources.

Key computational methods to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies. scispace.comresearchgate.net This information is fundamental for understanding the molecule's reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate the chemical structure with specific properties, such as predicted biological activity or toxicity.

Molecular Docking and Dynamics: If a potential biological target is identified, molecular docking simulations can predict the preferred binding orientation of the compound within the target's active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time.

These computational approaches would not only rationalize experimental findings but also enable a more efficient, hypothesis-driven approach to the design of new functional molecules.

| Computational Method | Objective | Predicted Parameters | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | HOMO/LUMO energies, electrostatic potential maps, bond lengths/angles | Guide synthetic modifications for desired electronic properties |

| Molecular Docking | Identify potential binding modes to biological targets | Binding affinity scores, protein-ligand interactions | Prioritize derivatives for synthesis and biological screening |

| Molecular Dynamics (MD) | Assess conformational stability and interactions | Root Mean Square Deviation (RMSD), hydrogen bond analysis | Understand the dynamic behavior of the molecule in a biological environment |

This table presents hypothetical data for future research directions.

Unraveling Complex Reaction Pathways and Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is fundamental for optimizing reaction conditions and exploring new chemical space. Future research should focus on elucidating the pathways involved in its formation and subsequent reactions.

Areas for mechanistic investigation could include:

Sulfonamide Bond Formation: The key step in the synthesis involves the formation of the sulfonamide bond. Kinetic studies, coupled with computational modeling, could clarify whether this proceeds through a concerted or a stepwise addition-elimination mechanism. rsc.orgresearchgate.netmdpi.com Investigating the leaving group effect in the sulfonyl precursor would provide valuable mechanistic insights. researchgate.net

Side-Chain Reactivity: The methylene bridge adjacent to the sulfonyl group could be susceptible to reactions such as deprotonation followed by alkylation. Mechanistic studies could explore the pKa of these protons and the stability of the resulting carbanion.

Degradation Pathways: Understanding how the molecule degrades under various conditions (e.g., acidic, basic, oxidative) is crucial for assessing its stability and potential applications. Identifying degradation products and mapping the pathways would be a key objective.

These studies would contribute to the fundamental knowledge of sulfonyl group transfer reactions and the reactivity of complex organic molecules. iupac.org

Broader Implications for Fundamental Chemical Sciences and Interdisciplinary Research

The study of this compound and its future derivatives holds implications that extend beyond the molecule itself, contributing to broader chemical sciences and fostering interdisciplinary research.

Medicinal Chemistry: The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, while the aniline and sulfonamide moieties are also common in drug molecules. encyclopedia.pubijnrd.org A library of derivatives based on this core structure could be screened for various biological activities, potentially leading to new therapeutic leads. The adaptable structure could serve as a starting point for developing inhibitors for enzymes or modulators for receptors. researchgate.net

Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The incorporation of the piperidinylsulfonylmethyl group could be explored for its effect on polymer properties, such as solubility, thermal stability, and morphology.

Supramolecular Chemistry: The presence of hydrogen bond donors (aniline N-H) and acceptors (sulfonyl oxygens) suggests that the molecule could participate in self-assembly and crystal engineering studies, forming predictable supramolecular architectures.

In essence, a comprehensive investigation into this compound would not only unveil its intrinsic properties but also leverage its unique structure to advance fundamental chemical knowledge and open new avenues in applied, interdisciplinary fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.